![molecular formula C14H20FNO3 B13483423 tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13483423.png)
tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluoro-substituted phenyl derivative. One common method involves the use of tert-butyl carbamate and 2-fluoro-5-methylphenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the fluoro-substituted phenyl ring can produce a fully hydrogenated aromatic ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic applications .
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its pharmacokinetic properties and bioavailability are key factors in its development as a drug .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-[1-(2-bromo-5-fluorophenyl)-2-hydroxyethyl]carbamate
- tert-Butyl N-[1-(2-chloro-5-methylphenyl)-2-hydroxyethyl]carbamate
- tert-Butyl N-[1-(2-fluoro-5-ethylphenyl)-2-hydroxyethyl]carbamate
Uniqueness
tert-Butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate is unique due to the presence of the fluoro-substituted phenyl ring, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C14H20FNO3 |
|---|---|
Peso molecular |
269.31 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C14H20FNO3/c1-9-5-6-11(15)10(7-9)12(8-17)16-13(18)19-14(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,18) |
Clave InChI |
GCUYNLOOYCCYNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)C(CO)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13483348.png)
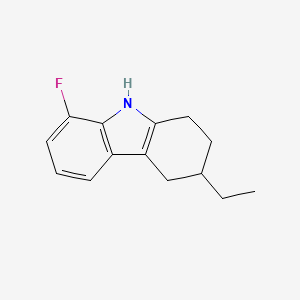
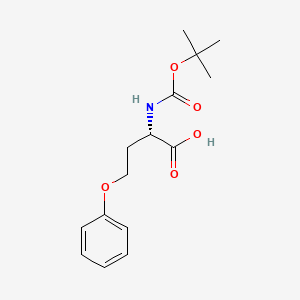

![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)
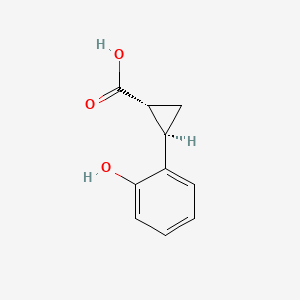
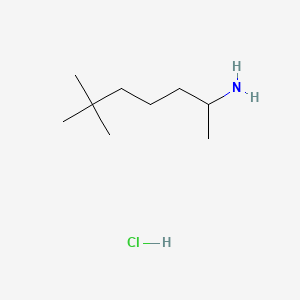

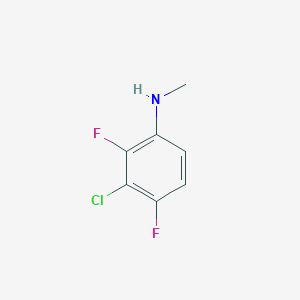
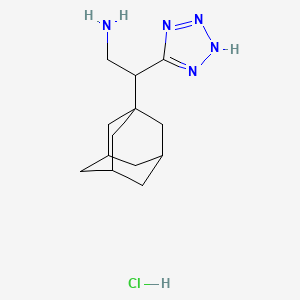
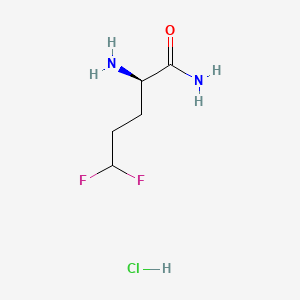
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
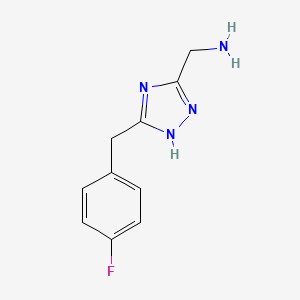
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
